molecular formula C18H16BrN3O2 B2374778 Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251682-35-5

Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2374778
CAS No.: 1251682-35-5
M. Wt: 386.249
InChI Key: SDUVOZTWWGNVFI-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by a methyl ester at position 3, a 7-methyl substituent, and a 4-bromo-3-methylphenylamino group at position 2. This compound belongs to a class of molecules renowned for their pharmacological activities, particularly as positive inotropic agents that mimic cardiac glycosides by inhibiting Na+/K+-ATPase . Its synthesis likely involves palladium-catalyzed coupling or substitution reactions, as observed in structurally related 1,8-naphthyridines .

Properties

IUPAC Name

methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-10-8-12(5-7-15(10)19)22-16-13-6-4-11(2)21-17(13)20-9-14(16)18(23)24-3/h4-9H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUVOZTWWGNVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where 4-bromo-3-methylaniline reacts with a suitable naphthyridine derivative under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The brominated aniline moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The naphthyridine core may also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 1, 4, 6, and 7, which influence biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives
Compound Name R1 (Position 4) R2 (Position 7) Key Modifications Biological Activity Reference
Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate 4-bromo-3-methylphenylamino Methyl Bromo and methylphenyl groups Positive inotropic (Na+/K+-ATPase inhibition)
Propyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate 4-bromophenylamino Methyl Propyl ester, no 3-methylphenyl Not reported (structural analogue)
Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 6-bromo, 1-ethyl Methyl Bromo at position 6, ethyl at position 1 Intermediate for antibacterial agents
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 7-Cl, 6-F, 4-fluorophenyl - Halogenated substituents Antibacterial potential (synthesis focus)
4-(2-Hydroxyethylamino)-7-methyl-1,8-naphthyridine-3-carboxylic acid (348) 2-hydroxyethylamino Methyl Hydrophilic hydroxyethyl group Inotropic activity (similar to cardiac glycosides)

Pharmacological Activity

  • Mechanism of Action : The target compound and its analogues (e.g., 348, 349) inhibit Na+/K+-ATPase, akin to cardiac glycosides like ouabain. However, they achieve this effect at tenfold lower concentrations, suggesting enhanced binding affinity .
  • Selectivity: The 4-bromo-3-methylphenyl group in the target compound may improve lipophilicity and membrane penetration compared to the 4-fluorophenyl or hydroxyethylamino groups in analogues .

Biological Activity

Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural configuration that includes a naphthyridine core, a brominated phenyl group, and a carboxylate functionality, which contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit notable antimicrobial activity. For example, derivatives similar to this compound have shown effective inhibition against various pathogens. In vitro evaluations indicated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for some derivatives, highlighting their potency against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. In particular, these compounds may act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 µM and 0.52–2.67 µM respectively . Such activities suggest potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is hypothesized that the compound binds to enzymes or receptors, thereby modulating their activity and influencing critical biological pathways .

Study on Antimicrobial Efficacy

In a comparative study of various naphthyridine derivatives, one derivative exhibited significant antimicrobial activity with an MIC of 0.22 µg/mL against S. aureus. Moreover, this compound demonstrated a synergistic effect when combined with established antibiotics like ciprofloxacin, reducing their MICs significantly .

Evaluation of Anticancer Activity

Another investigation focused on the anticancer properties of naphthyridine derivatives revealed that specific compounds could effectively inhibit tumor cell proliferation in vitro. The study utilized cell lines from different cancer types and assessed cell viability post-treatment with varying concentrations of the compound . The results indicated a dose-dependent response, underscoring the therapeutic potential of these derivatives.

Summary of Biological Activities

Activity Type Tested Compound MIC (µg/mL) IC50 (µM)
AntimicrobialThis compound0.22 - 0.25N/A
AnticancerSimilar naphthyridine derivativesN/A12.27 - 31.64 (DNA gyrase)
0.52 - 2.67 (DHFR)

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